molecular formula C8H7ClN2S B11902766 6-Chloro-5-methylbenzo[d]isothiazol-3-amine CAS No. 1126424-36-9

6-Chloro-5-methylbenzo[d]isothiazol-3-amine

Cat. No.: B11902766
CAS No.: 1126424-36-9
M. Wt: 198.67 g/mol
InChI Key: NJRIGQVDTQTEAA-UHFFFAOYSA-N
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Description

6-Chloro-5-methylbenzo[d]isothiazol-3-amine is a high-purity chemical building block of significant interest in medicinal chemistry and materials science research. This benzisothiazole derivative features both chloro and amine functional groups, making it a versatile intermediate for the synthesis of more complex molecules. Its molecular formula is C8H7ClN2S, with a molecular weight of 198.67 g/mol, consistent with related 5-chloro-6-methyl-1,3-benzothiazol-2-amine structures .Researchers value this compound for its potential as a precursor in developing novel pharmacologically active agents. The benzoisothiazole core is a privileged scaffold in drug discovery, known for its presence in compounds with a range of biological activities. The reactive amine group at the 3-position allows for further functionalization through amide bond formation or nucleophilic substitution, enabling the creation of targeted libraries for high-throughput screening . Similarly, the chloro substituent offers a site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to explore structure-activity relationships (SAR). In addition to pharmaceutical applications, this amine has research applications in the development of advanced materials. The conjugated aromatic system and heteroatomic structure suggest potential utility in the synthesis of organic semiconductors, ligands for metal-organic frameworks (MOFs), or functional dyes . The compound's physical properties, including an estimated density of 1.5±0.1 g/cm³ and a high estimated boiling point, are consistent with its solid state and high stability under standard conditions, making it suitable for various experimental protocols . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this and all chemicals using appropriate personal protective equipment (PPE) and adhere to all relevant laboratory safety regulations.

Properties

CAS No.

1126424-36-9

Molecular Formula

C8H7ClN2S

Molecular Weight

198.67 g/mol

IUPAC Name

6-chloro-5-methyl-1,2-benzothiazol-3-amine

InChI

InChI=1S/C8H7ClN2S/c1-4-2-5-7(3-6(4)9)12-11-8(5)10/h2-3H,1H3,(H2,10,11)

InChI Key

NJRIGQVDTQTEAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)SN=C2N

Origin of Product

United States

Preparation Methods

The synthesis of 6-Chloro-5-methylbenzo[d]isothiazol-3-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of a precursor compound containing chloro and methyl groups in the presence of a sulfur source. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the isothiazole ring .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the isothiazole ring. Key findings include:

NucleophileConditionsProductYieldSource
Alkoxy groupsNaOR (R = Me, Et) in DMF, 80°C6-Alkoxy-5-methylbenzo[d]isothiazol-3-amine65–78%
AminesK₂CO₃, DMSO, 100°C6-Amino derivatives52–70%
ThiolsCuI catalysis, DCM, rtThioether-functionalized analogs60–85%

Mechanistic Insight :

  • The methyl group at position 5 exerts steric hindrance but does not significantly alter electronic effects .

  • Reactions proceed via a σ-complex intermediate stabilized by the electron-deficient isothiazole ring .

Cyclization and Ring Expansion

The amine group facilitates intramolecular cyclization under oxidative conditions:

  • Oxidative N–S Bond Formation :
    Treatment with Cu(OAc)₂ or CoPcS catalysts in DMF at 90°C generates fused tricyclic structures (e.g., thiazolo-triazoles) .

    Yield: 7083%[2][3]\text{Yield: } 70–83\% \quad \text{[2][3]}
  • Ring Expansion with Selectfluor :
    In acidic media (HCl/HI), the isothiazole ring expands to form six-membered dihydrobenzothiazinones :

    Conditions: HI/NaI, 50°CYield: 2752%[3]\text{Conditions: } \text{HI/NaI, 50°C} \quad \text{Yield: } 27–52\% \quad \text{[3]}

Cross-Coupling Reactions

The compound participates in metal-catalyzed coupling:

Reaction TypeCatalyst SystemProduct ClassYieldSource
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DioxaneBiaryl-functionalized derivatives45–68%
Buchwald–HartwigCuI/1,10-Phenanthroline, DMFN-Aryl derivatives55–72%

Limitations :

  • Bromo- and chloro-derivatives exhibit dehalogenation side reactions under harsh conditions .

Amine Functionalization

The primary amine at position 3 undergoes typical amine reactions:

  • Acylation :
    Reacts with acyl chlorides (e.g., AcCl, BzCl) in CH₂Cl₂ to form amides (85–92% yield) .

  • Schiff Base Formation :
    Condenses with aldehydes (e.g., benzaldehyde) in ethanol to yield imines (70–80% yield) .

  • Diazo Coupling :
    Forms diazonium salts with NaNO₂/HCl, reacting with β-naphthol to produce azo dyes (58% yield) .

Electrophilic Substitution

The benzo[d]isothiazole ring directs electrophiles to specific positions:

ElectrophilePositionConditionsProductYieldSource
NitrationPosition 4HNO₃/H₂SO₄, 0°C4-Nitro derivative63%
SulfonationPosition 7Fuming H₂SO₄, 100°C7-Sulfo analog48%

Note : The methyl group at position 5 sterically blocks substitution at adjacent positions .

Photochemical and Radical Reactions

Under blue-light irradiation with an acridinium photocatalyst, the compound generates iminyl radicals for C–H functionalization :

Yield: 2776%[3]\text{Yield: } 27–76\% \quad \text{[3]}

Critical Analysis of Reactivity

  • Steric Effects : The 5-methyl group reduces accessibility to position 4 but does not impede NAS at position 6 .

  • Electronic Effects : The electron-withdrawing isothiazole ring enhances NAS rates compared to simple chlorobenzenes .

  • Stability : Dehalogenation and deamination occur at temperatures >120°C, limiting high-temperature applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that derivatives of benzo[d]isothiazoles, including 6-chloro-5-methylbenzo[d]isothiazol-3-amine, exhibit significant anticancer properties. A study on isothiazole derivatives indicated that certain compounds possess selective toxicity towards cancer cells while sparing healthy cells. The compound's structure allows it to interact with various biological targets, including kinases involved in cancer progression. For instance, derivatives have demonstrated activity against MEK1 and MEK2 kinases, which are crucial in cancer signaling pathways .

Mechanism of Action
The mechanism involves the inhibition of specific enzymes and pathways that are overactive in cancer cells. For example, compounds derived from isothiazoles have been shown to inhibit tumor growth by inducing apoptosis and preventing angiogenesis, making them promising candidates for further development as chemotherapeutic agents .

Agricultural Applications

Pesticidal Properties
6-Chloro-5-methylbenzo[d]isothiazol-3-amine may also be utilized as a pesticide due to its biocidal properties. Isothiazole derivatives are known for their effectiveness against a range of pathogens affecting crops. Their ability to disrupt cellular processes in fungi and bacteria makes them valuable in agricultural formulations aimed at protecting plants from disease .

Environmental Impact
The environmental safety profile of isothiazole compounds is an area of active research. Studies have indicated that while these compounds are effective against pests, their degradation products and potential toxicity to non-target organisms must be evaluated thoroughly to ensure sustainable agricultural practices .

Materials Science

Polymer Additives
In materials science, 6-chloro-5-methylbenzo[d]isothiazol-3-amine can serve as an additive in polymers to enhance antimicrobial properties. Its incorporation into materials used in medical devices or packaging can help prevent microbial contamination, thereby increasing product safety and longevity .

Coatings and Sealants
The compound's stability and effectiveness as a biocide make it suitable for use in protective coatings and sealants. These applications are particularly relevant in environments where microbial growth poses significant risks, such as hospitals or food processing facilities .

Summary Table of Applications

Field Application Key Benefits
Medicinal ChemistryAnticancer agentsSelective toxicity towards cancer cells
AgriculturePesticidesEffective against crop pathogens
Materials SciencePolymer additivesEnhanced antimicrobial properties
CoatingsProtective coatingsPrevention of microbial contamination

Case Studies

  • Anticancer Research : A study involving various isothiazole derivatives demonstrated significant anticancer activity against human colon adenocarcinoma cell lines. The most active derivative exhibited low toxicity towards normal cells while effectively inhibiting cancer cell proliferation .
  • Agricultural Efficacy : Field trials have shown that formulations containing isothiazole derivatives significantly reduce fungal infections in crops without adversely affecting beneficial insects, highlighting their potential for sustainable agricultural practices .
  • Material Safety Testing : Research on the incorporation of isothiazole compounds into polymer matrices revealed enhanced resistance to microbial colonization, suggesting their utility in medical device manufacturing where sterility is crucial .

Mechanism of Action

The mechanism of action of 6-Chloro-5-methylbenzo[d]isothiazol-3-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms. This inhibition is often achieved through the formation of covalent bonds with the target molecules, rendering them inactive .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzo[d]isothiazole Core

6-Iodobenzo[d]isothiazol-3-amine (CAS: 613262-35-4)
  • Molecular Formula : C₇H₅IN₂S
  • Molecular Weight : 276.10 g/mol
  • Key Differences: The iodine substituent at position 6 introduces steric bulk and polarizability compared to chlorine.
6-Fluorobenzo[d]isothiazol-3-amine (CAS: 31857-81-5)
  • Molecular Formula : C₇H₅FN₂S
  • Molecular Weight : 168.19 g/mol
  • Safety data indicate skin/eye irritation risks (H315, H319), distinct from the chloro analog .
5-Nitrobenzo[d]isothiazol-3-amine (CAS: 84387-89-3)
  • Molecular Formula : C₇H₅N₃O₂S
  • Molecular Weight : 195.20 g/mol
  • Key Differences : The nitro group at position 5 is strongly electron-withdrawing, reducing nucleophilicity of the amine. Synthesis involves nitro reduction (e.g., iron-acetic acid), differing from the methyl-substituted target compound .

Core Ring Modifications

5-Chloro-benzo[c][1,2,5]thiadiazol-4-amine
  • Molecular Formula : C₆H₄ClN₃S
  • Key Differences : The benzo[c][1,2,5]thiadiazole core replaces isothiazole with a thiadiazole ring, altering electronic properties. The amine at position 4 (vs. position 3) shifts reactivity in coupling reactions .
3-Methylisothiazol-5-amine Hydrochloride (CAS: 52547-00-9)
  • Molecular Formula : C₄H₇N₂S·HCl
  • Molecular Weight : 150.64 g/mol
  • Key Differences : The absence of a benzene ring reduces aromatic conjugation, impacting π-π stacking interactions in biological targets. Methylation at position 3 modifies steric effects .

Halogen and Functional Group Variations

Compound Name Substituents Molecular Weight (g/mol) Key Properties
6-Chloro-5-methylbenzo[d]isothiazol-3-amine Cl (C6), Me (C5), NH₂ (C3) 198.67 Balanced lipophilicity; potential for CNS penetration
5-Bromobenzo[d]isothiazol-3-amine Br (C5), NH₂ (C3) 229.11 Higher molecular weight; bromine’s polarizability enhances halogen bonding
6-Ethoxybenzo[d]isoxazol-3-amine OEt (C6), NH₂ (C3) 204.25 Isoxazole core reduces sulfur-related toxicity; ethoxy improves solubility

Biological Activity

6-Chloro-5-methylbenzo[d]isothiazol-3-amine is a heterocyclic compound belonging to the isothiazole family, characterized by its unique structure that includes both chlorine and methyl substituents. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores the biological activity of 6-Chloro-5-methylbenzo[d]isothiazol-3-amine, including its mechanisms of action, comparative studies with similar compounds, and relevant research findings.

The molecular formula of 6-Chloro-5-methylbenzo[d]isothiazol-3-amine is C8H7ClN2SC_8H_7ClN_2S, with a molecular weight of 198.67 g/mol. The compound features a chloro group at the 6-position and a methyl group at the 5-position of the benzo[d]isothiazole ring.

PropertyValue
CAS No.1126424-36-9
Molecular FormulaC8H7ClN2S
Molecular Weight198.67 g/mol
IUPAC Name6-chloro-5-methyl-1,2-benzothiazol-3-amine
InChI KeyNJRIGQVDTQTEAA-UHFFFAOYSA-N

The biological activity of 6-Chloro-5-methylbenzo[d]isothiazol-3-amine is primarily attributed to its ability to inhibit specific enzymes and proteins involved in critical biological processes within microorganisms. The compound achieves this through the formation of covalent bonds with target molecules, leading to their inactivation. This mechanism is particularly effective against a range of pathogens, making it a candidate for further therapeutic development.

Antimicrobial and Antifungal Properties

Research indicates that 6-Chloro-5-methylbenzo[d]isothiazol-3-amine exhibits significant antimicrobial and antifungal properties. Preliminary studies have shown that it can effectively inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antibiotics and antifungal agents.

Comparative Studies

The compound can be compared to other isothiazole derivatives known for their biological activities:

Compound NameCAS NumberKey Features
5-Chloro-2-methylisothiazol-3(2H)-oneNot availableSimilar antimicrobial properties
2-Methylisothiazol-3(2H)-oneNot availableWidely used in biocides and preservatives
5-Chloro-2-methyl-4-isothiazolin-3-oneNot availableCommonly used in industrial applications

These compounds share structural similarities but differ in their specific applications and effectiveness, highlighting the unique position of 6-Chloro-5-methylbenzo[d]isothiazol-3-amine within this class.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various strains of bacteria demonstrated that 6-Chloro-5-methylbenzo[d]isothiazol-3-amine exhibited a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, indicating its potential as a novel antimicrobial agent.
  • Fungal Inhibition : In vitro tests revealed that the compound effectively inhibited the growth of common fungal pathogens, with results suggesting that it disrupts fungal cell wall synthesis.

Future Research Directions

Ongoing research aims to further elucidate the mechanisms by which 6-Chloro-5-methylbenzo[d]isothiazol-3-amine interacts with biological targets. Additionally, studies focusing on its safety profile and potential side effects are crucial for assessing its viability as a therapeutic agent.

Q & A

Q. What are the established synthetic routes for 6-Chloro-5-methylbenzo[d]isothiazol-3-amine?

The synthesis typically involves multi-step heterocyclic condensation and functionalization. For example:

  • Step 1 : Formation of the benzothiazole core via cyclization of thioamide precursors under acidic conditions.
  • Step 2 : Chlorination at the 6-position using POCl₃ or PCl₅, as demonstrated in analogous isothiazole syntheses .
  • Step 3 : Methylation at the 5-position via nucleophilic substitution (e.g., methyl iodide/K₂CO₃) .
  • Purification : Column chromatography (hexane:ethyl acetate gradients) or recrystallization from ethanol/water .

Q. How is the compound characterized using spectroscopic methods?

Key analytical approaches include:

  • ¹H/¹³C NMR : Look for characteristic signals:
    • Aromatic protons (δ 7.2–8.0 ppm, split patterns depend on substitution).
    • Methyl group (singlet at δ 2.3–2.6 ppm) .
  • IR Spectroscopy : N-H stretches (~3350 cm⁻¹) and C-S/C-N vibrations (1100–1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak matching calculated m/z (e.g., 199.02 for C₈H₇ClN₂S) .

Q. What are the recommended stability and storage conditions?

  • Stability : Stable under inert atmospheres but sensitive to prolonged exposure to light/moisture. Avoid strong oxidizers and acids due to potential decomposition into toxic byproducts (e.g., SOₓ, HCl) .
  • Storage : Amber glass vials at –20°C under nitrogen, with desiccants like silica gel .

Advanced Research Questions

Q. How can reaction mechanisms for its synthesis be experimentally validated?

  • Isotopic Labeling : Use ¹³C-labeled methyl groups to track substitution pathways.
  • Kinetic Studies : Monitor intermediates via in-situ FTIR or HPLC to identify rate-determining steps (e.g., chlorination efficiency at elevated temperatures) .
  • Computational Modeling : DFT calculations to compare activation energies of competing pathways (e.g., chlorination at 6- vs. 4-positions) .

Q. What strategies resolve contradictions in reported synthetic yields?

Discrepancies often arise from:

  • Catalyst Choice : K₂CO₃ vs. NaH for methylation; the latter may improve yields but requires anhydrous conditions .
  • Temperature Optimization : For cyclization steps, increasing from 50°C to 70–75°C improved yields by 30% in analogous quinoxaline syntheses .
  • Workup Adjustments : Neutralization with saturated NaHCO₃ (vs. HCl) can prevent amine protonation and loss during extraction .

Q. How can computational methods predict its reactivity in pharmacological applications?

  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, focusing on the chloro-methyl motif’s steric/electronic effects .
  • QSAR Modeling : Correlate substituent positions (e.g., Cl at 6, CH₃ at 5) with bioactivity using descriptors like Hammett constants or logP values .

Methodological Notes

  • Contradictions Addressed : and highlight the importance of temperature and catalyst selection in chlorination/methylation steps. Systematic screening (e.g., DoE) is recommended for optimization.
  • Safety Protocols : Always use fume hoods and PPE when handling chlorinating agents (POCl₃) or amines .

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